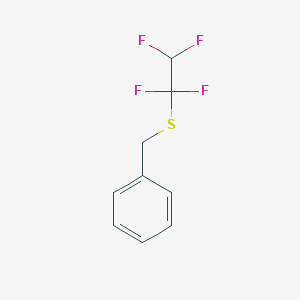

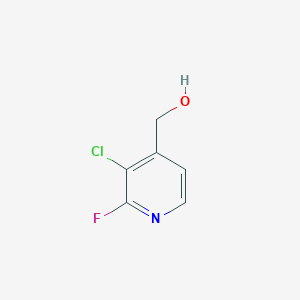

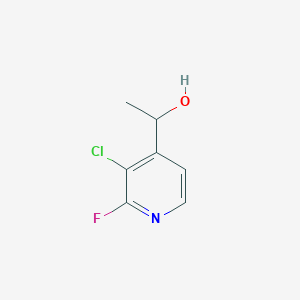

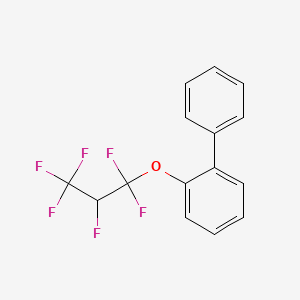

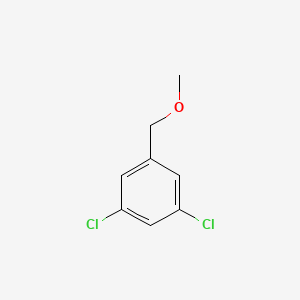

![molecular formula C17H27NO2 B6322476 [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% CAS No. 888070-02-8](/img/structure/B6322476.png)

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

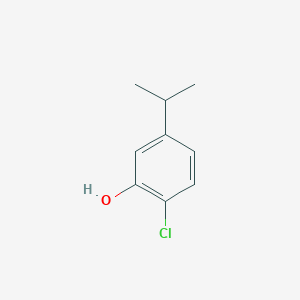

“[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%” is a chemical compound with the molecular formula C13H19NO . It is also known by other names such as 4-piperidin-1-ylmethyl phenyl methanol, 4-piperidylmethyl phenyl methan-1-ol, benzenemethanol,4-1-piperidinylmethyl, 4-piperidin-1-yl methyl benzyl alcohol, benzenemethanol, 4-1-piperidinylmethyl, 4-piperidin-1-yl methyl phenyl methanol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CCN (CC1)CC2=CC=C (C=C2)CO . The InChI Key for this compound is SQWKPHFBCVNPGU-UHFFFAOYSA-N . The molecular weight of this compound is 205.301 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H19NO and a molecular weight of 205.301 g/mol . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Applications De Recherche Scientifique

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds, such as 4-t-butoxy-piperidin-1-ylmethyl-phenyl-methanol-d4. It is also used as a reagent for the synthesis of peptides and peptidomimetics, and as a solvent for the extraction of bioactive compounds from natural sources. In addition, it is used in the synthesis of pharmaceuticals and other organic compounds.

Mécanisme D'action

The mechanism of action of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules in the environment. This proton donation is believed to be responsible for the compound's ability to catalyze certain reactions, as well as its ability to act as a solvent.

Biochemical and Physiological Effects

The biochemical and physiological effects of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory and analgesic effects. In addition, it has been reported to have some anti-bacterial effects, although further research is needed to confirm these effects.

Avantages Et Limitations Des Expériences En Laboratoire

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is highly soluble in a variety of solvents. In addition, it is generally nontoxic and has a low vapor pressure, making it safe to use in a laboratory setting. The main limitation of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is its low solubility in water, which makes it difficult to use in certain laboratory experiments.

Orientations Futures

There are several potential future directions for the use of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%. One possibility is to use the compound as a starting material for the synthesis of new organic compounds, such as peptides and peptidomimetics. Another possibility is to use the compound as a reagent for the extraction of bioactive compounds from natural sources. Finally, it could also be used in the synthesis of pharmaceuticals and other organic compounds.

Méthodes De Synthèse

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% can be synthesized in several different ways. The most common method is a three-step process involving the reaction of 4-t-butoxy-piperidine with phenylmagnesium bromide, followed by the addition of methanol. This method is simple and efficient, and yields a high-purity product. Another method involves the reaction of 4-t-butoxy-piperidine with phenylmagnesium chloride, followed by the addition of methanol. This method is slightly more complex and yields a lower-purity product, but it is still widely used.

Safety and Hazards

This compound is hazardous and can cause severe skin burns and eye damage . If swallowed, it is advised to rinse the mouth and not induce vomiting. It is also recommended to wear eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor/physician .

Propriétés

IUPAC Name |

[4-[[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]methyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-17(2,3)20-16-8-10-18(11-9-16)12-14-4-6-15(13-19)7-5-14/h4-7,16,19H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFVBNHWZVZADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)